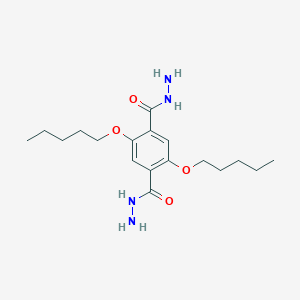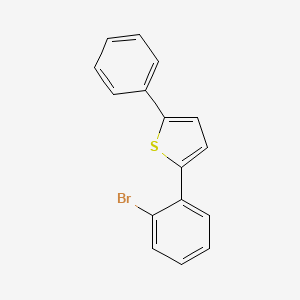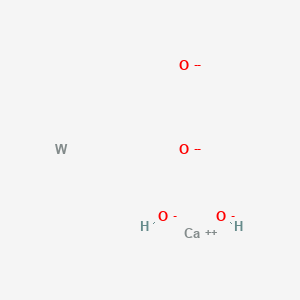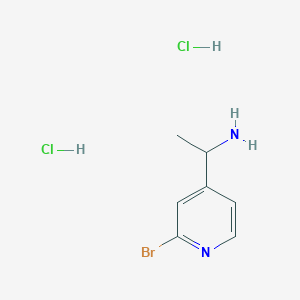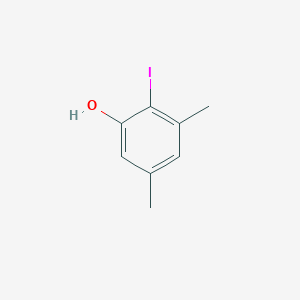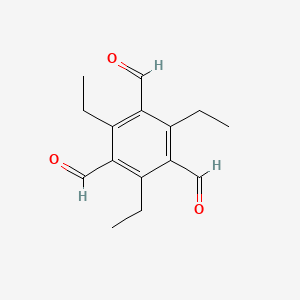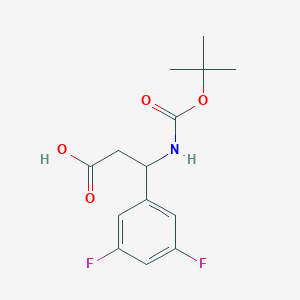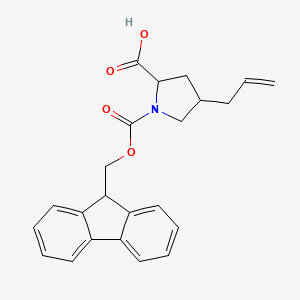
Fmoc-(R)-gamma-allyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(9H-芴-9-基甲氧基)羰基]-4-(丙-2-烯-1-基)吡咯烷-2-羧酸是一种复杂的有机化合物,属于吡咯烷羧酸类。该化合物以存在芴甲氧基羰基 (Fmoc) 保护基为特征,该保护基在肽合成中通常用于保护氨基酸的氨基。该化合物还包含一个丙-2-烯-1-基,即烯丙基,连接到吡咯烷环上。
准备方法
合成路线和反应条件
1-[(9H-芴-9-基甲氧基)羰基]-4-(丙-2-烯-1-基)吡咯烷-2-羧酸的合成通常涉及多个步骤:
Fmoc 保护: 第一步涉及使用 Fmoc 基团保护吡咯烷环的氨基。这通常通过在三乙胺 (TEA) 等碱存在下,使吡咯烷衍生物与 Fmoc-Cl(芴甲氧基羰基氯)反应来实现。
烯丙基化: 下一步涉及引入烯丙基。这可以通过在碳酸钾 (K2CO3) 等碱存在下,使 Fmoc 保护的吡咯烷与烯丙基卤化物(例如,烯丙基溴化物)反应来实现。
羧化: 最后一步涉及引入羧酸基团。这可以通过水解酯前体或在高压和高温下使用二氧化碳 (CO2) 进行直接羧化来实现。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用自动肽合成仪和连续流反应器可以提高合成的效率和产率。此外,还采用高效液相色谱 (HPLC) 等纯化技术,以获得高纯度的化合物。
化学反应分析
反应类型
1-[(9H-芴-9-基甲氧基)羰基]-4-(丙-2-烯-1-基)吡咯烷-2-羧酸可以进行各种化学反应,包括:
氧化: 烯丙基可以被氧化形成环氧化物或醛。
还原: 羧酸基团可以被还原成醇。
取代: Fmoc 基团可以在碱性条件下被去除,以揭示游离氨基。
常用试剂和条件
氧化: 用于环氧化的试剂,例如间氯过氧苯甲酸 (m-CPBA),或用于氧化成醛的试剂,例如高锰酸钾 (KMnO4)。
还原: 用于将羧酸还原成醇的试剂,例如氢化铝锂 (LiAlH4) 或硼烷 (BH3)。
取代: 哌啶或其他仲胺通常用于去除 Fmoc 基团。
主要产物
环氧化物: 由烯丙基氧化形成。
醇: 由羧酸基团还原形成。
游离氨基: 由 Fmoc 基团去除形成。
科学研究应用
1-[(9H-芴-9-基甲氧基)羰基]-4-(丙-2-烯-1-基)吡咯烷-2-羧酸在科学研究中有多种应用:
肽合成: Fmoc 基团广泛用于固相肽合成 (SPPS) 中,以保护氨基酸的氨基。
药物化学: 该化合物可用作合成生物活性分子和药物的构建块。
生物偶联: 一旦脱保护,游离氨基可用于与其他生物分子(如蛋白质和核酸)偶联。
材料科学: 该化合物可用于合成具有特定性能的功能化聚合物和材料。
作用机制
1-[(9H-芴-9-基甲氧基)羰基]-4-(丙-2-烯-1-基)吡咯烷-2-羧酸的作用机制取决于其具体应用。在肽合成中,Fmoc 基团保护氨基,防止不必要的副反应。脱保护步骤涉及在碱性条件下去除 Fmoc 基团,露出游离氨基以进行进一步反应。
相似化合物的比较
类似化合物
Fmoc 保护的氨基酸: 其他用 Fmoc 基团保护的氨基酸,例如 Fmoc-苯丙氨酸和 Fmoc-赖氨酸。
Boc 保护的氨基酸: 用叔丁氧基羰基 (Boc) 基团保护的氨基酸,例如 Boc-苯丙氨酸和 Boc-赖氨酸。
独特性
1-[(9H-芴-9-基甲氧基)羰基]-4-(丙-2-烯-1-基)吡咯烷-2-羧酸的独特之处在于存在烯丙基,该烯丙基可以进行额外的化学修饰。这为合成应用提供了更大的多功能性,与其他 Fmoc 保护的氨基酸相比。
属性
分子式 |
C23H23NO4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c1-2-7-15-12-21(22(25)26)24(13-15)23(27)28-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,15,20-21H,1,7,12-14H2,(H,25,26) |
InChI 键 |
HCTIBKWJQNADEQ-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
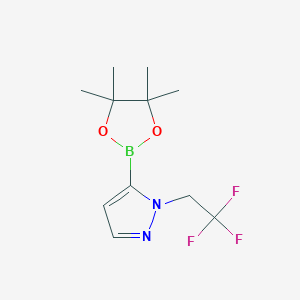
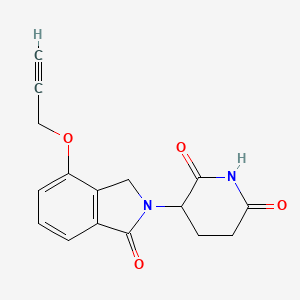
![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)

![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)
![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)
